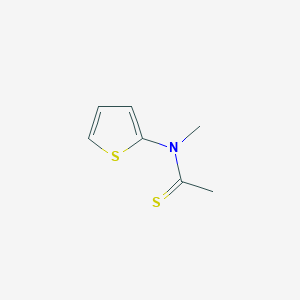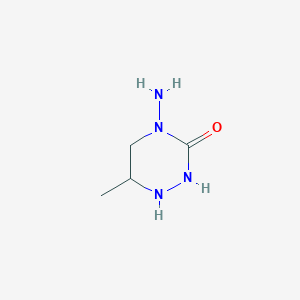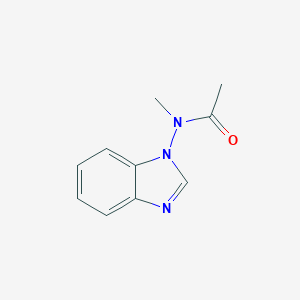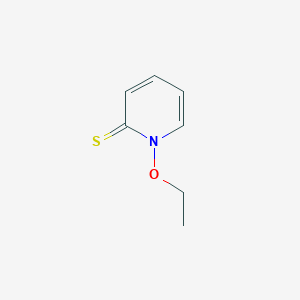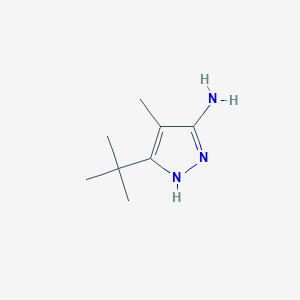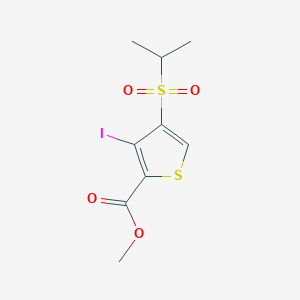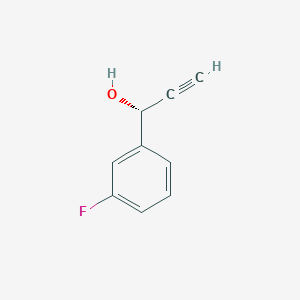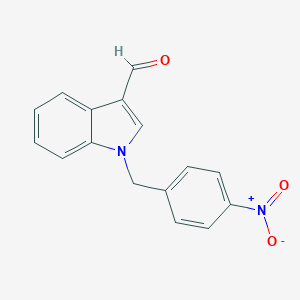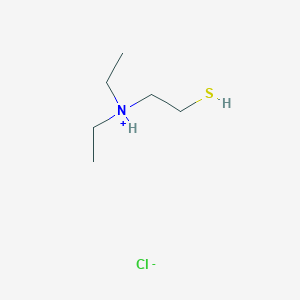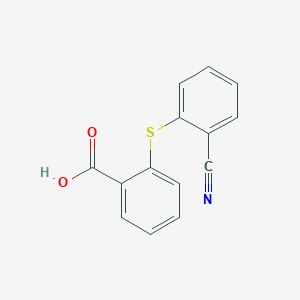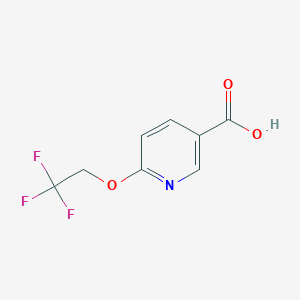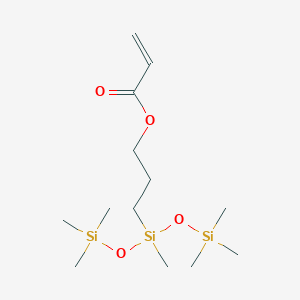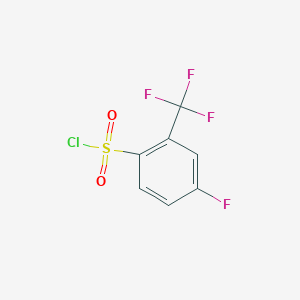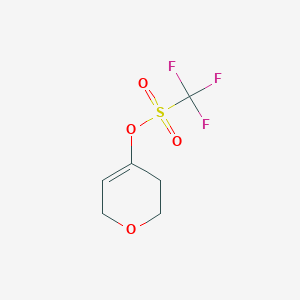
3,6-二氢-2H-吡喃-4-基三氟甲磺酸酯
描述
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is an organic compound with the molecular formula C(_6)H(_7)F(_3)O(_4)S It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
科学研究应用
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is utilized in various scientific research fields:
Organic Synthesis: As a versatile intermediate for the synthesis of complex molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: For the preparation of functionalized materials with specific properties.
Chemical Biology: As a tool for modifying biomolecules and studying biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate typically involves the reaction of 3,6-dihydro-2H-pyran-4-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
3,6-Dihydro-2H-pyran-4-ol+Trifluoromethanesulfonic anhydride→3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate+By-products
Industrial Production Methods
On an industrial scale, the production of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Elimination: Strong bases like potassium tert-butoxide in solvents such as THF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
作用机制
The mechanism of action of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate in chemical reactions involves the activation of the pyran ring by the electron-withdrawing triflate group. This makes the compound more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The triflate group acts as a good leaving group, allowing for efficient transformation of the molecule.
相似化合物的比较
Similar Compounds
3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate: Similar structure but with a sulfur atom replacing the oxygen in the pyran ring.
4-Trifluoromethanesulfonyloxy-2H-pyran: Another triflate derivative with slight structural variations.
Uniqueness
3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is unique due to its specific reactivity profile, which is influenced by the combination of the pyran ring and the triflate group. This makes it particularly useful in synthetic organic chemistry for constructing complex molecular architectures.
属性
IUPAC Name |
3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCAHEXKUMUTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463409 | |
| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188975-30-6 | |
| Record name | 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188975-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


